2-Bromo-6-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALAEBPOSIJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Bromo 6 Methyl 1h Indole and Its Derivatives
Direct Halogenation Approaches and Regioselectivity Control
Direct halogenation of a pre-formed indole (B1671886) core is a primary strategy for the synthesis of haloindoles. However, controlling the regioselectivity of this electrophilic substitution reaction is a key challenge due to the electron-rich nature of the indole ring, which is susceptible to attack at multiple positions.
Electrophilic Bromination Techniques and Mechanistic Considerations
Electrophilic bromination of 6-methyl-1H-indole is a common method for synthesizing 2-bromo-6-methyl-1H-indole. smolecule.com The regioselectivity of this reaction is governed by the electronic properties of the indole nucleus and the reaction conditions. The indole ring is a π-excessive heterocycle, with the C-3 position being the most nucleophilic and thus the most kinetically favored site for electrophilic attack. However, substitution at C-2 is often thermodynamically more stable.
To achieve selective bromination at the C-2 position, various brominating agents and conditions can be employed. The use of agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in solvents such as acetic acid or dichloromethane (B109758) is typical. smolecule.com The mechanism involves the attack of the electrophilic bromine species on the indole ring. The presence of the methyl group at the C-6 position, an electron-donating group, further activates the benzene (B151609) portion of the indole ring towards electrophilic substitution.
A patented method describes the bromination of 2-methylindole (B41428) using molecular bromine in the presence of hydrobromic acid and hydrogen peroxide, which selectively yields this compound. This approach can achieve yields exceeding 80% under optimized conditions. The regioselectivity is influenced by the ortho/para-directing effect of the methyl group.
Table 1: Reagents and Conditions for Electrophilic Bromination
| Brominating Agent | Solvent | Catalyst/Additive | Typical Yield (%) |
| N-Bromosuccinimide (NBS) | Dichloromethane | None | Variable |
| Bromine (Br₂) | Acetic Acid | None | Moderate to High |
| Bromine (Br₂) | Hydrobromic Acid | Hydrogen Peroxide | >80 |
Directed Ortho-Metalation Strategies for C-2 Bromination
Directed ortho-metalation (DoM) offers a powerful method for achieving high regioselectivity in the functionalization of aromatic and heterocyclic compounds. wikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org
For indoles, the nitrogen atom can act as a directing group, particularly after N-protection. An N-protecting group, such as a carbamate, can direct lithiation to the C-2 position. nih.gov The resulting 2-lithioindole intermediate can then react with a bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to afford the 2-bromoindole with high regioselectivity. While direct lithiation of N-unprotected indoles often occurs at the N-H position, subsequent deprotonation at C-2 can be achieved with excess strong base or by using specific directing groups. For π-excessive heterocycles like N-protected indoles, C-2 lithiation is generally dominant. uwindsor.ca
Indole Ring Construction via Cyclization Reactions
An alternative to direct halogenation is the construction of the brominated indole ring from acyclic precursors. This approach allows for the pre-installation of the bromine and methyl substituents on the starting materials, thus ensuring the desired regiochemistry in the final product.
Bartoli Indole Synthesis and its Modifications
The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgbhu.ac.in The reaction requires a sterically bulky substituent ortho to the nitro group for the key wikipedia.orgwikipedia.org-sigmatropic rearrangement to proceed efficiently. wikipedia.org While this method is primarily known for 7-substituted indoles, modifications can potentially be applied to synthesize other isomers. A key advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org
Metal-Catalyzed Annulative Couplings
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including indoles. organic-chemistry.org These methods often involve the intramolecular cyclization of appropriately substituted precursors. For instance, a palladium-catalyzed annulation of anilines with bromoalkynes can provide 2-substituted indoles. organic-chemistry.org
One specific method for the synthesis of 2-bromoindoles involves the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. rsc.org This reaction is proposed to proceed through a phenylethynyl bromide intermediate. Furthermore, palladium-catalyzed tandem couplings of gem-dichloroolefins have been developed as a modular approach to synthesize various substituted azaindoles and thienopyrroles, showcasing the versatility of metal-catalyzed annulation strategies. acs.org
Reductive Cyclization of Nitro Compounds
The reductive cyclization of ortho-substituted nitroaromatics is a classical and widely used strategy for indole synthesis. The Leimgruber-Batcho and Reissert indole syntheses are prominent examples of this approach.
The Leimgruber-Batcho indole synthesis involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to the indole. wikipedia.org This two-step process is highly efficient and proceeds under mild conditions, making it a popular alternative to the Fischer indole synthesis. wikipedia.org Various reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net Reductive cyclization of this intermediate, typically with zinc in acetic acid, yields the corresponding indole-2-carboxylic acid, which can be decarboxylated upon heating to give the indole. wikipedia.org
Table 2: Comparison of Reductive Cyclization Methods
| Synthesis Method | Key Precursor | Key Steps | Advantages |
| Leimgruber-Batcho | o-Nitrotoluene | Enamine formation, Reductive cyclization | High yields, Mild conditions, Readily available starting materials wikipedia.org |
| Reissert | o-Nitrotoluene | Condensation with diethyl oxalate, Reductive cyclization, Decarboxylation | Access to indole-2-carboxylic acids wikipedia.org |
Advanced Functionalization Strategies for Indole Scaffolds
Recent advancements in organic synthesis have provided powerful tools for the precise modification of the indole nucleus. These methods offer unparalleled control over regioselectivity, allowing for the introduction of various functional groups at specific positions.
C-H Activation and Functionalization at Specific Positions (C-2, C-3, C-4, C-6, C-7)
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying indoles, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov While the C-2 and C-3 positions are inherently more reactive due to the electron-rich nature of the pyrrole ring, significant progress has been made in targeting the less reactive C-4, C-5, C-6, and C-7 positions of the benzene core. nih.govacs.org
The site-selectivity of C-H activation is often achieved through the use of directing groups (DGs), which position a transition metal catalyst in close proximity to a specific C-H bond. acs.orgresearchgate.net For instance, installing a pivaloyl group at the C-3 position can direct arylation to the C-4 position. acs.org Similarly, an N-P(O)tBu2 group on the indole nitrogen can facilitate C-7 and C-6 arylation with palladium and copper catalysts, respectively. acs.orgresearchgate.net
Recent studies have demonstrated the C-4 arylation of 3-acetylindoles, with some instances showing a subsequent domino reaction involving the migration of the acetyl group to the C-2 position. nih.govacs.org For example, the reaction of 3-acetyl-7-bromo-1H-indole with an aryl iodide can yield the C-4 arylated product, and under prolonged reaction times, the acetyl group can migrate. acs.org
Metal-free approaches have also been developed. For example, a Brønsted acid-catalyzed reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters achieves selective functionalization at the C-6 position. frontiersin.org It is important to note that substitution at both the C-2 and C-3 positions is crucial for this specific transformation. frontiersin.org
Iron-catalyzed C-H functionalization of indoles with α-aryl-α-diazoesters has also been reported, providing an alternative to precious metal catalysts. nankai.edu.cn The electronic properties of the indole ring can influence the reaction's efficiency, with electron-withdrawing groups at the 5-position having a negligible effect, while electron-donating groups at various positions can reduce the reaction rate and yield. nankai.edu.cn
Table 1: Examples of Directing Group Strategies for Site-Selective C-H Functionalization of Indoles
| Directing Group | Position of Functionalization | Catalyst System | Reference |
| N-P(O)tBu₂ | C-7 | Palladium | acs.orgresearchgate.net |
| N-P(O)tBu₂ | C-6 | Copper | acs.orgresearchgate.net |
| C-3 Pivaloyl | C-4 | Palladium | acs.org |
| C-3 Formyl | C-4 | Palladium(II) | nih.gov |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, including functionalized indoles. nobelprize.orgresearchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.org The bromine atom in bromoindoles serves as a versatile handle for introducing a wide array of substituents.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, has been used to prepare antiviral bromoindole alkaloids like dragmacidin F. nobelprize.org This reaction is valued for its mild conditions and compatibility with sensitive functional groups. nobelprize.org For instance, 2-bromo-1H-indole-6-carboxylic acid can react with aryl boronic acids under palladium catalysis to form 6-carboxyindole-2-aryl derivatives.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms C-N bonds. This has been applied to the synthesis of pharmaceutical compounds by coupling bromoindoles with amines. nih.gov For example, the reaction of 4-bromoindole (B15604) with N-carbamate piperazine (B1678402) has been a key step in the synthesis of certain therapeutic agents. nih.gov
A notable application involves the palladium-catalyzed reaction of ethyl 3-bromo-1-tosylindole-2-carboxylate with substituted allylic acetates or carbonates in the presence of hexa-n-butyldistannane, which yields 3-allylated indoles in high yields. clockss.org Furthermore, a one-pot, two-step methodology has been developed involving a Barluenga cross-coupling of p-tosylhydrazones with 2-nitroarylhalides, followed by a palladium-catalyzed reductive cyclization to produce substituted indoles. nih.gov
Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles
| Reaction Type | Bromoindole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura | Bromoindole Alkaloid Precursor | Organoboron Compound | Palladium Catalyst | Dragmacidin F | nobelprize.org |
| Buchwald-Hartwig | 4-Bromoindole | N-Carbamate Piperazine | Palladium Catalyst | Piperazine-substituted Indole | nih.gov |
| Allylation | Ethyl 3-bromo-1-tosyl-indole-2-carboxylate | Allylic Acetate (B1210297)/Carbonate | Pd Catalyst, Hexa-n-butyldistannane | 3-Allylated Indole | clockss.org |
| Barluenga Coupling/Reductive Cyclization | 2-Nitroarylhalide | p-Tosylhydrazone | Palladium(II) Acetate, dppp, phen | Substituted Indole | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govarkat-usa.orgacs.org The indole scaffold has been extensively utilized in MCRs to create a wide range of heterocyclic compounds. nih.govrsc.org
One-pot three-component reactions are particularly common. For example, novel gramine (B1672134) analogues have been synthesized through a solvent- and catalyst-free reaction of indole or N-methylindole with an aromatic aldehyde and heteroaryl amines. benthamdirect.com Another example is the synthesis of pyran-annulated indole analogs from the reaction of a 2,5-disubstituted indole-3-carboxaldehyde, malononitrile, and various phenols, using a powdered catalyst. tandfonline.com
The Ugi reaction, a versatile isocyanide-based MCR, has also been employed with indole derivatives. arkat-usa.org For instance, an Ugi-azide multicomponent reaction of indole, isocyanides, aldehydes, and TMSN₃ has been reported. nih.gov Additionally, a one-pot, four-component condensation involving 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium (B1175870) acetate has been used to synthesize indole-based tetra-arylimidazoles. rsc.org
These MCR strategies provide efficient pathways to complex indole derivatives that would otherwise require lengthy, multi-step syntheses. arkat-usa.orgekb.eg
Table 3: Examples of Multicomponent Reactions Involving Indoles
| Reaction Name/Type | Indole Component | Other Reactants | Product | Reference |
| Mannich-type Reaction | Indole/N-methylindole | Aromatic Aldehyde, Heteroaryl Amines | Gramine Analogues | benthamdirect.com |
| Pyran-annulation | 2,5-Disubstituted indole-3-carboxaldehyde | Malononitrile, Phenols | Pyran-annulated Indole | tandfonline.com |
| Ugi-azide Reaction | Indole | Isocyanides, Aldehydes, TMSN₃ | Xanthates | nih.gov |
| Four-component Condensation | 2-Arylindole-3-carbaldehyde | Anilines, Benzil, Ammonium Acetate | Tetra-arylimidazoles | rsc.org |
Green Chemistry Principles in the Synthesis of Bromo-Methyl Indoles
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indoles. tandfonline.comopenmedicinalchemistryjournal.combridgew.edu This includes the use of greener solvents, catalysts, and energy sources, as well as the development of more atom-economical reactions. researchgate.nettandfonline.com
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing indole derivatives. tandfonline.comtandfonline.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been successfully performed under microwave conditions. mdpi.com
The use of water as a solvent is another key aspect of green indole synthesis. openmedicinalchemistryjournal.com For instance, the synthesis of furocoumarin-biaryl derivatives via Suzuki coupling has been achieved in water under microwave heating. mdpi.com Additionally, solvent- and catalyst-free conditions represent an ideal green synthetic approach, as demonstrated in the one-pot, three-component synthesis of gramine derivatives. benthamdirect.com
The development of reusable catalysts, such as magnetic nanoparticles, further enhances the green credentials of indole synthesis. rsc.org These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org Furthermore, multicomponent reactions inherently align with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and purification procedures. arkat-usa.orgekb.egrsc.org
A green protocol for the halogenation of indoles has been developed using oxone and a halide source, which avoids the use of stoichiometric halogenating agents and the production of toxic byproducts. acs.org This method can be used to prepare 2- or 3-haloindoles, including bromoindoles. acs.org
Table 4: Application of Green Chemistry Principles in Indole Synthesis
| Green Chemistry Principle | Application in Indole Synthesis | Example | Reference |
| Use of Alternative Energy Sources | Microwave-assisted synthesis | Palladium-catalyzed Suzuki coupling of aryl bromides with phenylboronic acid. mdpi.com | tandfonline.comtandfonline.com |
| Use of Safer Solvents | Reactions in water | Synthesis of furocoumarin-biaryl derivatives via Suzuki coupling. mdpi.com | openmedicinalchemistryjournal.com |
| Atom Economy | Multicomponent reactions | One-pot synthesis of gramine analogues from indole, aldehyde, and amine. benthamdirect.com | arkat-usa.orgrsc.org |
| Catalysis | Use of reusable catalysts | Magnetic nanoparticle-catalyzed synthesis of pyrano[2,3-d]pyrimidines. rsc.org | researchgate.net |
| Prevention of Waste | Use of in-situ generated reagents | Halogenation of indoles using oxone-halide. acs.org | bridgew.edu |
Chemical Reactivity and Mechanistic Pathways of 2 Bromo 6 Methyl 1h Indole
Functional Group Transformations and Interconversions
The indole (B1671886) scaffold of 2-Bromo-6-methyl-1H-indole allows for various functional group transformations, enabling the synthesis of a diverse range of derivatives.
Esterification and Amide Formation
While direct esterification or amide formation on the indole nitrogen of this compound is a common strategy, derivatization can also occur at other positions depending on the starting material and reaction conditions. For instance, the synthesis of indole-2-carboxamides can be achieved through amide coupling between an indole-2-carboxylic acid derivative and an amine. acs.org This approach allows for the introduction of various substituents, influencing the compound's biological activity and physicochemical properties. acs.org
Similarly, esterification can be performed on a carboxylic acid group attached to the indole ring. For example, methyl 2-bromo-1H-indole-6-carboxylate is synthesized by the esterification of the corresponding carboxylic acid. This transformation is crucial for creating intermediates that can be further modified.
The following table summarizes representative examples of esterification and amide formation reactions on related indole structures.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Indole-2-carboxylic acid | Amine | Indole-2-carboxamide | Amide Formation |
| 2-bromo-1H-indole-6-carboxylic acid | Methanol (B129727)/H₂SO₄ | Methyl 2-bromo-1H-indole-6-carboxylate | Esterification |
| 2-(6-bromo-1H-indol-1-yl)acetic acid | Glycine ester hydrochloride | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | Amide Formation |
Selective Reduction of Halogen or Other Functional Groups
Selective reduction is a key transformation in the chemistry of bromo-substituted indoles, allowing for the removal of the halogen without affecting other functional groups. For instance, the bromine atom at the C2 position of 2-bromo-1H-indole-6-carboxylic acid can be selectively reduced to hydrogen using zinc dust in acetic acid, leaving the carboxylic acid group intact. This method provides a pathway to unsubstituted indole derivatives from their bromo-counterparts.
Furthermore, the reduction of other functional groups in the presence of the bromo-substituent is also possible. For example, the C=C double bond in α,β-unsaturated indole derivatives can be selectively reduced using a mixture of dioxane, methanol, and sodium borohydride, without affecting a bromo-substituent on the aromatic ring. raccefyn.co
Nucleophilic Aromatic Substitution at the Bromo-Substituted Position
The bromine atom at the C2 position of the indole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of nucleophiles, leading to the formation of new C-N, C-O, and C-S bonds. For example, 2-bromo-1-methyl-1H-indole reacts with primary and secondary amines in the presence of a palladium catalyst to yield 2-amino-1-methylindoles. Similarly, treatment with thiophenols can lead to the formation of 2-arylthio-1-methylindoles.
The efficiency of these reactions can be influenced by the reaction conditions, including the choice of catalyst, ligand, and solvent. sapub.org Intramolecular SNAr reactions have also been reported, leading to the formation of fused heterocyclic systems. rsc.org
Electrophilic Aromatic Substitution on the Indole Nucleus
The electron-rich nature of the indole nucleus makes it susceptible to electrophilic aromatic substitution. In the case of this compound, the substitution pattern is influenced by the directing effects of both the bromo and methyl substituents. The bromine atom at C2 is deactivating, while the methyl group at C6 is activating and ortho-, para-directing. smolecule.comcymitquimica.com
Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position due to the high electron density at this position. However, the presence of substituents can alter this regioselectivity. For instance, in 2-bromo-1-methyl-1H-indole, electrophilic substitution such as acylation and halogenation occurs at the C3 and C5 positions, respectively. The bromine substituent at the 4-position of 4-bromo-1,5-dimethyl-1H-indole can enhance the reactivity towards electrophilic aromatic substitution. cymitquimica.com
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are powerful tools for the functionalization of halogenated indoles.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst. lmaleidykla.lt this compound is a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C2 position. smolecule.com This reaction is instrumental in synthesizing complex molecules, including biaryl derivatives.
The reaction conditions, such as the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. lmaleidykla.ltnih.gov For example, the coupling of 2-bromo-1H-indole-6-carboxylic acid with arylboronic acids proceeds efficiently using a palladium acetate (B1210297) catalyst in DMF. Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, often leading to shorter reaction times and high yields. lmaleidykla.lt
The following table provides examples of Suzuki-Miyaura cross-coupling reactions involving bromo-indoles.
| Bromo-indole Substrate | Boronic Acid | Catalyst/Base | Product |
| 2-Bromo-1H-indole-6-carboxylic acid | Arylboronic acid | Pd(OAc)₂ / K₃PO₄ | 6-Carboxyindole-2-aryl derivatives |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Arylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 5-Aryl-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one |
| 2,3-Dibromo-1-methyl-1H-indole | Arylboronic acid | Pd(OAc)₂ / K₃PO₄ | 2,3-Diaryl-1-methyl-1H-indole |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. wikipedia.org For this compound, the bromine atom at the C2 position makes it a suitable substrate for such transformations, enabling the introduction of various amine functionalities.
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. For instance, sterically hindered phosphine ligands are often employed to promote the catalytic cycle. wikipedia.org The reaction of 2-bromoindoles with amines like pyrrolidine (B122466) can be achieved using a Pd(0) catalyst in the presence of a bulky phosphine ligand like P(tBu)₃. This method is noted to avoid catalyst inhibition through a process of reversible oxidative addition. canada.ca
In the context of related indole structures, the Buchwald-Hartwig amination of 5-bromoindole (B119039) and 6-chloroindole (B17816) with a range of amines, including anilines and alkylamines, has been successfully demonstrated. acs.org These reactions often necessitate the use of a strong base such as LiHMDS, as weaker bases like cesium carbonate have been found to be less effective, particularly when the indole NH is unprotected. acs.org For the coupling of 5-bromoindole with aniline (B41778) and morpholine, specific ligands have been shown to provide optimal results. acs.org
Other Transition Metal-Mediated Transformations
Beyond the Buchwald-Hartwig amination, this compound is a versatile substrate for a variety of other transition metal-mediated transformations, allowing for extensive functionalization of the indole core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with arylboronic acids to synthesize 2-aryl-6-methyl-1H-indoles. The reaction conditions typically involve a palladium catalyst such as palladium acetate (Pd(OAc)₂) and a suitable phosphine ligand. smolecule.com For the related 2-bromo-1-methyl-1H-indole, the use of bulky ligands like XPhos has been shown to be necessary for achieving optimal yields, highlighting the sensitivity of the reaction to steric hindrance.
Heck Reaction: The Heck reaction provides another avenue for C-C bond formation, typically between an unsaturated halide and an alkene. Intramolecular Heck reactions of bromoindoles have been utilized to construct fused polycyclic systems. acs.org For example, N-((3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)aryl-sulfonamides undergo intramolecular Heck coupling to form 3,4-benzo[c]-β-carbolines. acs.org
Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides. A one-pot domino Sonogashira cross-coupling of 2-bromo-6-iodo-4-substituted anilines with terminal alkynes, followed by an endo-dig cyclization, has been developed to assemble the indole ring system, which can then be further functionalized. lookchem.com
Copper-Catalyzed Reactions: Copper catalysts offer a more economical and less toxic alternative to palladium for certain cross-coupling reactions. For instance, copper(I) iodide can catalyze the coupling of 1-methylindole (B147185) with dibromomethane. While often slower than palladium-based methods, the lower cost of copper makes it an attractive option for larger-scale syntheses.
Nickel-Catalyzed Reactions: Nickel catalysts have been employed for the selective alkynylation of indoles with haloalkynes. This method proceeds through a cascade of alkynylation and Friedel–Crafts 3-alkenylation. rsc.org
Below is a table summarizing various transition metal-mediated transformations involving bromoindoles.
| Reaction Type | Catalyst/Reagents | Reactants | Product Type | Reference |
| Buchwald-Hartwig Amination | Pd(0) / P(tBu)₃ | 2-Bromoindole, Pyrrolidine | 2-Aminoindole | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | 2-Bromo-1-methyl-1H-indole, Arylboronic acid | 2-Aryl-1-methyl-1H-indole | |
| Heck Reaction (Intramolecular) | Pd(OAc)₂ / PPh₃ | N-((3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)arylsulfonamide | 3,4-Benzo[c]-β-carboline | acs.org |
| Sonogashira Coupling | Pd catalyst / CuI | 2-Bromo-6-iodo-4-substituted aniline, Terminal alkyne | 2,5,7-Trisubstituted indole | lookchem.com |
| Copper-Catalyzed Coupling | CuI | 1-Methylindole, Dibromomethane | 2-Bromo-1-methyl-1H-indole | |
| Nickel-Catalyzed Alkynylation | Ni(dppp)Cl₂ | Indole, Haloalkyne | 1,1-bis(indolyl)alkene | rsc.org |
Detailed Mechanistic Elucidation of Key Reactions
The mechanisms of the aforementioned reactions are complex and have been the subject of extensive study.
The Buchwald-Hartwig amination catalytic cycle is generally understood to proceed through several key steps. wikipedia.orglibretexts.org It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) species. numberanalytics.com This is often the rate-determining step. numberanalytics.com The amine then coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. wikipedia.org
The mechanism for other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions follows a similar catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. nih.gov In the Sonogashira coupling, the mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is formed and then undergoes transmetalation to the palladium center. lookchem.com
Nickel-catalyzed reactions , such as the alkynylation of indoles, also proceed through a catalytic cycle. Mechanistic studies suggest that a 3-alkynylindole is a key intermediate. The reaction is thought to involve C-H activation and nucleophilic addition, with solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) playing a crucial role in facilitating these steps. rsc.org
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-Bromo-6-methyl-1H-indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) reveal the connectivity of protons. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0-8.5 ppm). The aromatic protons on the benzene (B151609) ring will exhibit distinct signals. For a 6-methyl substituted indole, one would expect to see signals for H-4, H-5, and H-7. The methyl group protons at the C-6 position will present as a sharp singlet, typically in the upfield region around δ 2.3-2.5 ppm. The proton at the C-3 position of the indole ring generally appears as a singlet or a finely split multiplet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom. The presence of the electronegative bromine atom at the C-2 position significantly influences the chemical shift of C-2, causing it to appear further downfield compared to an unsubstituted indole. The carbon of the methyl group (C-6 methyl) will be found in the upfield region of the spectrum. Assignments can be confirmed using two-dimensional NMR techniques such as HETCOR (Heteronuclear Correlation spectroscopy), which correlates proton and carbon signals. clockss.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for substituted indoles. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.1 - 8.3 (br s) | - |
| C-2 | - | ~115 |
| C-3 | 6.5 - 6.7 (s) | ~103 |
| C-3a | - | ~129 |
| C-4 | 7.3 - 7.5 (d) | ~122 |
| C-5 | 6.8 - 7.0 (d) | ~121 |
| C-6 | - | ~133 |
| C-7 | 7.2 - 7.4 (s) | ~113 |
| C-7a | - | ~136 |
| 6-CH₃ | 2.4 - 2.5 (s) | ~21 |
Mass Spectrometry Approaches for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The molecular formula of the compound is C₉H₈BrN. chemicalbook.com
The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity: [M]⁺ and [M+2]⁺. docbrown.info For C₉H₈⁷⁹BrN, the calculated monoisotopic mass is 208.98 Da, and for C₉H₈⁸¹BrN, it is 210.98 Da.
The fragmentation pattern provides a "molecular fingerprint." Common fragmentation pathways for indole derivatives involve the cleavage of the pyrrole (B145914) ring. For this compound, key fragmentation could include the loss of the bromine atom ([M-Br]⁺) or the loss of HBr ([M-HBr]⁺). Another common fragmentation for methyl-substituted aromatic compounds is the formation of a tropylium (B1234903) or related resonance-stabilized ion. youtube.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass/charge) | Description |
| [M]⁺ | 209 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | 211 | Molecular ion with ⁸¹Br |
| [M-Br]⁺ | 130 | Loss of a bromine radical |
| [M-HBr]⁺ | 128 | Loss of hydrogen bromide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related bromo-substituted indole derivatives suggests it would likely crystallize in a common space group such as P2₁/c or P-1. The indole ring system is expected to be essentially planar.
Strategies for Managing Twinning and Disorder Effects
During crystal growth, pathologies such as twinning and disorder can occur, complicating structure determination. nih.gov Twinning is the intergrowth of two or more crystal domains in a symmetrical, non-random orientation. cancer.gov Merohedral twinning, where the twin domains share the same crystal lattice, can lead to systematically incorrect reflection intensities, stalling structure refinement. cancer.gov Specialized software can detect twinning by analyzing intensity statistics and can incorporate a twin fraction into the refinement model to achieve a correct solution. cancer.govuky.edu
Disorder refers to the random orientation of molecules or parts of molecules within the crystal lattice. For a molecule like this compound, this could manifest as the entire molecule adopting two slightly different orientations. Management strategies involve modeling the disordered components with partial occupancies that sum to unity and using geometric restraints to maintain sensible molecular geometries during refinement. uky.edu
Comparative Analysis with Crystallographic Databases
A comparative analysis of the determined crystal structure with entries in crystallographic databases, primarily the Cambridge Structural Database (CSD), is a crucial step. cam.ac.uk The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. cam.ac.uk Such a comparison allows for the validation of the experimental structure by checking bond lengths, angles, and packing motifs against those of thousands of similar, previously characterized indole derivatives. This analysis can reveal conserved structural features, common hydrogen-bonding patterns, or unique packing arrangements, providing deeper insight into the solid-state behavior of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary, as their selection rules differ. edinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it causes a change in the molecule's polarizability. illinois.edu
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information, including aromatic C=C stretching bands (around 1600-1450 cm⁻¹), C-N stretching, and in-plane and out-of-plane C-H bending vibrations. The C-Br stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
Raman spectroscopy is particularly sensitive to the non-polar bonds of the aromatic ring system and the C-Br bond, providing complementary data to the IR spectrum. mt.com
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-Br Stretch | 500 - 600 | IR, Raman |
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
For HPLC analysis, a reverse-phase method is typically suitable for indole derivatives. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. rsc.orgsielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, set to a wavelength where the indole chromophore absorbs strongly (typically around 220 nm or 280 nm).
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is also used for purity assessment, particularly for volatile and thermally stable compounds like substituted indoles. rsc.org The choice of the GC column (stationary phase) is critical for achieving good separation from potential impurities.
Theoretical and Computational Investigations of 2 Bromo 6 Methyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing organic molecules like 2-Bromo-6-methyl-1H-indole. scienceworldjournal.orgajol.info DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately model various molecular properties. ajchem-a.com
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, the indole (B1671886) ring is predicted to be essentially planar, a characteristic feature of the indole scaffold. dartmouth.edu The bromine atom at the C2 position and the methyl group at the C6 position will influence bond lengths and angles.
Based on DFT calculations for similar molecules like 2-bromo-1-methyl-1H-indole, the C2-Br bond length is expected to be approximately 1.89 Å. The geometry around the nitrogen atom is expected to be nearly ideal for sp2-hybridization. dartmouth.edu Conformational analysis, which involves studying the different spatial arrangements of atoms, would primarily focus on the orientation of the N-H bond and any potential, albeit minor, puckering of the rings, though the fused aromatic system strongly favors planarity. researchgate.netacademie-sciences.fr
Table 1: Predicted Geometrical Parameters for this compound Note: Values are estimations based on data from analogous compounds.
| Parameter | Predicted Value | Reference Compound |
|---|---|---|
| C2-Br Bond Length | ~1.89 Å | 2-Bromo-1-methyl-1H-indole |
| C1-N-C2 Angle | ~109.5° | 2-Bromo-1-methyl-1H-indole |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.orgniscpr.res.in
A small HOMO-LUMO gap implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For 2-bromo-1-methyl-1H-indole, a closely related compound, the calculated HOMO-LUMO gap is 4.8 eV, suggesting moderate reactivity. For this compound, a similar value is expected.
In indole systems, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the indole nitrogen, while the LUMO is distributed over the pyrrole (B145914) ring system. researchgate.net This distribution dictates the molecule's reactivity, suggesting the benzene portion is the primary site for electron donation and the pyrrole portion is the site for electron acceptance.
Table 2: Predicted FMO Properties for this compound
| Property | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability frontiersin.org |
| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability frontiersin.org |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates moderate chemical reactivity frontiersin.org |
| HOMO Localization | Primarily on the benzene ring and indole nitrogen | Site of nucleophilic character researchgate.net |
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netrsc.org In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. niscpr.res.inresearchgate.net
For this compound, the MEP map would be expected to show a region of high electron density (negative potential) around the benzene ring, influenced by the electron-donating methyl group. Conversely, the electron-withdrawing bromine atom at the C2 position, along with the hydrogen atom on the indole nitrogen, would create regions of positive electrostatic potential. This makes the C3 position, adjacent to the bromine, a likely site for electrophilic attack due to the electronic influence of bromine. The area around the N-H bond would also show positive potential, indicating its role as a hydrogen bond donor. researchgate.net
Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions
The substitution pattern on the indole ring significantly governs the regioselectivity of its reactions.
Electrophilic Reactions: Indole is an electron-rich heterocycle that readily undergoes electrophilic substitution. niscpr.res.in The C3 position is the most nucleophilic and typically the preferred site of attack. However, in this compound, this position is sterically hindered and electronically influenced by the adjacent bromine. The bromine atom's electron-withdrawing inductive effect deactivates the C2 and C3 positions, while the electron-donating methyl group at C6 activates the benzene ring for electrophilic attack. The C6-methyl group is ortho- and para-directing, favoring substitution at the C5 and C7 positions. DFT calculations of transition state energies for electrophilic attack on substituted indoles can confirm the most favorable position, with chlorination of indole itself being most favorable at C6. researchgate.netresearchgate.net
Nucleophilic Reactions: The bromine atom at the C2 position makes this carbon an electrophilic center, susceptible to nucleophilic substitution reactions. numberanalytics.comspcmc.ac.in This is a common reactivity pattern for 2-haloindoles, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck) or direct substitution with nucleophiles like amines and thiols. organic-chemistry.org Therefore, nucleophilic attack is highly regioselective at the C2 position, leading to the displacement of the bromide ion.
Reaction Mechanism Studies through Transition State Modeling
Understanding reaction mechanisms at a molecular level can be achieved by modeling the transition states (TS) of proposed reaction pathways. researchgate.netacs.org A transition state is a high-energy, transient configuration of atoms that exists between reactants and products. By calculating the structure and energy of the TS, chemists can determine the activation energy (Ea) of a reaction, which is critical for predicting its rate and feasibility.
For reactions involving this compound, DFT calculations can be used to model the transition states for both electrophilic and nucleophilic substitutions. For instance, in an electrophilic aromatic substitution on the benzene ring, a Wheland intermediate (a resonance-stabilized carbocation) is formed. Modeling the transition state leading to this intermediate for attack at different positions (C4, C5, C7) would reveal the lowest energy pathway and thus the most likely product. researchgate.net
While not directly an indole reaction, the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state to explain stereoselectivity in aldol (B89426) reactions, exemplifies the power of transition state modeling. slideshare.netopenochem.orglandsurvival.comharvard.edu Similar principles of minimizing steric interactions and optimizing orbital overlap in the transition state are applied in computational studies of indole reactions to predict outcomes. researchgate.net
Application of Quantum Chemical Descriptors
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. scienceworldjournal.orgajol.info These descriptors are derived from the electronic structure and are used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A)/2). frontiersin.org
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. frontiersin.org
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = χ²/2η). mdpi.com
Fukui Function (f(r)): Identifies the most reactive sites in a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attack by analyzing the change in electron density. researchgate.netsci-hub.seresearchgate.net
For this compound, these descriptors would quantify its reactivity profile, confirming the nucleophilic character of the indole ring and the electrophilic nature of the C2 carbon. mdpi.com
Table 3: Theoretical Quantum Chemical Descriptors for Indole Derivatives Note: These are representative values based on general indole studies and serve as an estimation for this compound.
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| Ionization Potential (I) | Energy to remove an electron | Relatively low, indicating good electron-donating (nucleophilic) capability. mdpi.com |
| Electron Affinity (A) | Energy released upon gaining an electron | Moderate value, indicating some capacity to accept electrons. mdpi.com |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Moderate hardness, consistent with a moderately sized HOMO-LUMO gap. frontiersin.org |
| Electrophilicity Index (ω) | Global electrophilic nature | Moderate value, but local analysis (Fukui function) would pinpoint the C2 position as the key electrophilic site. frontiersin.org |
Role of 2 Bromo 6 Methyl 1h Indole As a Versatile Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Polysubstituted Indole (B1671886) Derivatives
The true versatility of 2-Bromo-6-methyl-1H-indole is most evident in its role as a precursor for a wide variety of polysubstituted indole derivatives. The carbon-bromine bond at the C2 position is readily activated by transition metal catalysts, enabling a suite of powerful cross-coupling reactions that allow for the introduction of diverse substituents. smolecule.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are frequently employed to functionalize the C2 position. For instance, Suzuki-Miyaura coupling with various boronic acids or esters introduces new aryl or heteroaryl groups, leading to the formation of 2-aryl-6-methyl-1H-indoles. These products are themselves valuable scaffolds in medicinal chemistry. Similarly, Sonogashira coupling with terminal alkynes yields 2-alkynyl-6-methyl-1H-indoles, which are precursors for further transformations or can be incorporated into conjugated systems. The formation of brominated indoles in high yields is particularly advantageous as they serve as primary scaffolds for these widely used cross-coupling reactions. unina.it
Beyond the C2 position, the nitrogen atom of the indole ring (N1) can be readily alkylated or acylated, adding another layer of complexity and allowing for the fine-tuning of the molecule's properties. This dual reactivity at both the C2 and N1 positions makes this compound an ideal starting material for generating extensive libraries of polysubstituted indoles for drug discovery and materials science research. A general and scalable two-step synthesis for polysubstituted indoles highlights the importance of functionalized indole cores in creating diverse substitution patterns. researchgate.net
| Reaction Type | Reagents & Conditions | Product Type | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-6-methyl-1H-indole | Construction of biaryl systems, common in pharmaceuticals. smolecule.com |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-6-methyl-1H-indole | Introduction of linear, rigid alkynyl moieties for materials and probes. researchgate.net |
| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenyl-6-methyl-1H-indole | Synthesis of stilbene-like structures and extended π-systems. smolecule.com |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | 2-Amino-6-methyl-1H-indole | Formation of C-N bonds, accessing key pharmacophores. |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-2-bromo-6-methyl-1H-indole | Precursor for subsequent C2-functionalization with a modified N-substituent. rsc.org |
Scaffold for the Construction of Fused Heterocyclic Systems
The indole nucleus serves as an excellent foundation for building more complex, multi-ring structures. This compound is a strategic starting point for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the indole core. scribd.com These fused systems, such as carbolines, carbazoles, and other polycyclic heteroaromatics, are prevalent in natural products and are of significant interest due to their diverse biological activities. rsc.org
The construction of these fused rings often involves multi-step sequences or elegant cascade reactions that utilize the reactivity of both the C2-bromo and N-H positions. For example, a reaction sequence might involve an initial N-alkylation with a bifunctional reagent, followed by an intramolecular cyclization that utilizes the C2-bromo group as a leaving group or as a site for a ring-closing coupling reaction.
Cycloaddition reactions represent another powerful strategy. The indole ring can act as a diene or dienophile in Diels-Alder reactions or participate in [4+3], [3+2], or other cycloadditions to rapidly build molecular complexity. scribd.com The presence of the bromo and methyl groups on the this compound scaffold can influence the regioselectivity and stereoselectivity of these cycloadditions, providing a pathway to specific, complex polycyclic architectures. The synthesis of indolizines, a type of N-fused heterocycle, from bromo-substituted indole precursors exemplifies this annulative strategy. researchgate.net
| Target Fused System | Synthetic Strategy | Role of this compound | Reference Concept |
| Carbazoles | Intramolecular Heck Reaction or Buchwald-Hartwig amination | Precursor is functionalized at the N1 position with a 2-halophenyl group, followed by intramolecular cyclization. | General annulation strategies. scribd.com |
| γ-Carbolines | Pictet-Spengler reaction followed by aromatization | The indole is first converted to a tryptamine (B22526) derivative via C2 functionalization. | Synthesis of indole alkaloids. rsc.org |
| Cyclohepta[b]indoles | [4+3] Cycloaddition | The indole acts as the three-atom component in the cycloaddition. | Cycloaddition on indole scaffolds. scribd.com |
| Indolizines | Annulative [3+2] Cyclization | Serves as the indole precursor for building the fused five-membered nitrogen-containing ring. | Synthesis of N-fused heterocycles. researchgate.net |
Applications in the Synthesis of Natural Product Analogues
Many of the most complex and biologically active natural products are indole alkaloids. mdpi.comnih.gov The synthesis of these molecules and their analogues is a significant challenge that often relies on robust and versatile building blocks. This compound and closely related bromo-indoles serve as critical starting materials in the synthesis of analogues of marine alkaloids and other complex natural products. mdpi.comnih.gov
For example, bis- and tris-indole alkaloids, such as those in the nortopsentin family, are assembled from simpler indole units. The total synthesis of Nortopsentin D involved key fragments that were prepared in multiple steps from commercially available 6-bromo-1H-indole. nih.gov The bromine atom facilitates the necessary coupling reactions to link the indole moieties together. By using this compound, chemists can create novel analogues of these natural products, potentially with improved biological activity or different pharmacological profiles. The methyl group at the C6 position can provide a steric or electronic influence that modulates the molecule's interaction with biological targets.
Furthermore, the indolequinone motif is the core structure of several classes of natural products with potent anticancer activity, such as mitomycin C and the murrayaquinones. nih.gov Synthetic routes to these cores often rely on the reaction of bromo-substituted precursors. This compound can therefore be envisioned as a key starting material for the synthesis of novel indolequinone analogues for evaluation as therapeutic agents. nih.gov
| Natural Product Analogue Class | Synthetic Approach | Role of this compound | Significance |
| Nortopsentin Analogues | Palladium-catalyzed cross-coupling | Serves as the core unit, with the C2-bromo position used for dimerization or elaboration. | Access to novel cytotoxic and antiviral agents. nih.gov |
| Indolequinone Analogues | Oxidative copper-mediated cyclization | Acts as the indole precursor for building the quinone-fused system. | Development of bioreductive drugs and anticancer agents. nih.gov |
| Aspergilazine A Analogues | Selective palladium-catalyzed indole N-arylation | The bromo-indole derivative is coupled with another indole unit. | Synthesis of complex dimeric indole alkaloids. mdpi.com |
Utility in the Development of Advanced Organic Materials
Beyond pharmaceuticals, the unique electronic properties of the indole ring have made it an attractive component for advanced organic materials. Indole derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). These applications require molecules with specific photophysical and electronic characteristics, such as high charge-carrier mobility and strong light absorption or emission.
This compound is a valuable building block in this field. The C2-bromo group allows for the systematic extension of the π-conjugated system through cross-coupling reactions. By attaching different aromatic or electron-donating/withdrawing groups, scientists can precisely tune the frontier molecular orbitals (HOMO/LUMO levels) of the resulting material, which in turn controls its electronic and optical properties. Indole derivatives have shown promise for use in organic semiconductors and photovoltaic materials due to their light absorption capabilities.
The synthesis of functional dyes and polymers can also benefit from this building block. scbt.com The strategic functionalization of this compound can lead to the creation of novel chromophores with tailored absorption and emission spectra or monomers that can be polymerized to form conductive or photoactive polymers. The use of bromo-aromatic compounds as key intermediates for creating functional materials is a well-established strategy, for example in the synthesis of functionalized helicenes for applications in chiroptical materials. acs.org
| Material Type | Synthetic Strategy | Role of this compound | Potential Application |
| Organic Semiconductors | Suzuki or Stille coupling to extend π-conjugation. | Serves as the core building block to be elaborated into a larger conjugated system. | Organic Field-Effect Transistors (OFETs). |
| Fluorescent Dyes | Attachment of donor-acceptor groups via cross-coupling. | Forms the core of a D-π-A (Donor-π-Acceptor) chromophore. | Bio-imaging, chemical sensors. scbt.com |
| Organic Photovoltaics | Synthesis of donor or acceptor molecules for the active layer. | Building block for creating materials with tailored light absorption spectra. | Solar cells. |
| Conductive Polymers | Electropolymerization or synthesis of monomers for transition-metal catalyzed polymerization. | Precursor to a polymerizable monomer (e.g., a distannyl or diboronic ester derivative). | Organic electronics, antistatic coatings. scbt.com |
Future Perspectives and Emerging Trends in 2 Bromo 6 Methyl 1h Indole Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized indoles is a mature field, yet the demand for more efficient, cost-effective, and environmentally benign methodologies continues to drive innovation. Future research concerning 2-Bromo-6-methyl-1H-indole is expected to focus on the development of novel and sustainable synthetic routes that minimize waste and avoid harsh reaction conditions.
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. researchgate.net For indole (B1671886) derivatives, this includes the use of greener solvents like water or ionic liquids, and the development of catalyst-free reactions. researchgate.net Recent advancements have demonstrated the successful synthesis of polysubstituted pyrroles and indoles through catalyst- and chromatography-free multicomponent reactions, highlighting a promising avenue for the sustainable production of complex indole-based molecules.
Furthermore, the use of transition-metal catalysis, which has been instrumental in indole synthesis, is also evolving. researchgate.net While palladium, copper, and rhodium have been extensively used, research into more abundant and less toxic metals is an active area. researchgate.net The development of novel catalytic systems, including nanocatalysts and reusable heterogeneous catalysts, could offer more sustainable pathways to this compound and its analogs. researchgate.net These approaches not only reduce the environmental impact but also simplify product purification, a crucial aspect for industrial applications.
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
| Catalyst-Free Multicomponent Reactions | One-pot synthesis, use of green solvents, no catalyst required. | Reduced waste, simplified purification, lower cost. |
| Ionic Liquid-Based Synthesis | Use of non-halogenated ionic liquids as catalysts and solvents. researchgate.net | Environmentally friendly, potential for catalyst recycling. |
| Transition-Metal Catalysis with Earth-Abundant Metals | Utilization of metals like iron or cobalt instead of precious metals. researchgate.net | Lower cost, reduced toxicity. |
| Heterogeneous Catalysis | Use of solid-supported catalysts. researchgate.net | Ease of catalyst separation and reuse, continuous processing. |
Exploration of Undiscovered Reactivity Patterns
The bromine atom at the C2 position of this compound is a key functional handle for a variety of chemical transformations, particularly cross-coupling reactions. While the reactivity of bromoindoles in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is well-established, future research will likely delve into uncovering new and more complex reactivity patterns. ijcrt.orgnih.gov
The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. ijcrt.org For this compound, this reaction would allow for the introduction of a wide range of aryl and vinyl substituents at the C2 position, leading to the synthesis of novel biaryl and styrenyl indoles.
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. nih.gov This reaction would enable the synthesis of 2-amino-6-methyl-1H-indole derivatives, which are valuable scaffolds in medicinal chemistry. The scope of this reaction is broad, allowing for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups. nih.gov
Beyond these well-known reactions, the exploration of undiscovered reactivity patterns could involve:
Sonogashira coupling to introduce alkyne functionalities.
Heck coupling for the formation of carbon-carbon bonds with alkenes.
C-H activation reactions at other positions of the indole ring, guided by the existing substituents.
A deeper understanding of the electronic effects of the bromine and methyl groups on the indole nucleus will be crucial in predicting and controlling the regioselectivity of these reactions.
| Reaction Type | Reagents | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, base. ijcrt.org | 2-Aryl/vinyl-6-methyl-1H-indoles | Materials science, medicinal chemistry. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base. nih.gov | 2-Amino-6-methyl-1H-indoles | Drug discovery. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base. | 2-Alkynyl-6-methyl-1H-indoles | Organic synthesis, materials science. |
| Heck Coupling | Alkene, Pd catalyst, base. | 2-Alkenyl-6-methyl-1H-indoles | Natural product synthesis. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry is a significant trend in modern organic synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. researchgate.net The application of flow chemistry to the synthesis of indole derivatives has been demonstrated to reduce reaction times, improve yields, and allow for the safe handling of hazardous reagents. nih.gov
Future research on this compound will likely see the integration of its synthesis and derivatization into flow chemistry platforms. This could involve:
Continuous flow Fischer indole synthesis : Adapting the classical indole synthesis to a flow setup for the efficient production of the this compound core. nih.gov
Telescoped reactions : Combining multiple synthetic steps in a continuous flow system without the need for intermediate purification. For example, the synthesis of this compound could be directly followed by a cross-coupling reaction in a single, uninterrupted process.
Automated synthesis platforms : Utilizing robotic systems for the high-throughput synthesis and screening of libraries of this compound derivatives. espublisher.comijmps.org These platforms can rapidly explore a wide range of reaction conditions and starting materials, accelerating the discovery of new compounds with desired properties. espublisher.comijmps.org
Acoustic Droplet Ejection (ADE) technology is one such automated platform that allows for reactions to be performed on a nanomole scale, significantly reducing waste and enabling the rapid screening of a large number of compounds. espublisher.comijmps.org
Advanced Computational Design and Predictive Modeling for Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. ijmps.org For this compound, these in silico approaches can guide the design of new derivatives with enhanced biological activity or specific material properties, while also predicting their pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). ijmps.org
Key computational techniques that are expected to shape the future of this compound research include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. nih.govresearchgate.net
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Molecular docking can be used to screen virtual libraries of this compound derivatives against specific biological targets to identify potential drug candidates.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed understanding of ligand-receptor interactions and the stability of molecular complexes.
Pharmacokinetic and Toxicity Prediction : In silico tools can predict the ADMET properties of designed molecules, helping to identify candidates with favorable drug-like properties early in the discovery process. ijmps.org
A recent study on 2-methyl indole derivatives designed as aromatase inhibitors for breast cancer therapy demonstrated the power of these computational approaches. ijcrt.org Ligands were designed, and their binding affinity, drug-likeness, and toxicity were evaluated in silico, leading to the identification of a promising candidate with a high docking score and favorable safety profile. ijcrt.org
| Computational Technique | Application | Outcome |
| QSAR | Predict biological activity based on chemical structure. nih.gov | Identification of structural features that correlate with activity. |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Prioritization of compounds for synthesis and biological testing. |
| MD Simulations | Study the dynamic behavior of ligand-receptor complexes. | Understanding of binding stability and mechanism of action. |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties. ijmps.org | Selection of candidates with good drug-like properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-6-methyl-1H-indole, and how can reaction yields be optimized?
- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems is effective for brominated indole synthesis. For example, and describe similar protocols using CuI as a catalyst, with yields ranging from 25% to 50%. To optimize yields, researchers should:
- Use excess alkyne reagents (1.2–1.5 eq.) to drive reactions to completion.
- Monitor reaction progress via TLC (Rf ~0.3 in 70:30 ethyl acetate/hexane) .
- Purify via flash column chromatography with gradient elution to separate byproducts.
Q. How can the structural identity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic indole NH (~10 ppm), methyl (δ ~2.3 ppm, singlet), and aromatic protons (δ 6.8–7.3 ppm). ¹³C NMR will confirm quaternary carbons (e.g., C-Br at ~120 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 210.07) validate the molecular formula .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, confirming substituent positions (e.g., dihedral angles between substituents and the indole ring) .
Q. What solvents and conditions are suitable for handling this compound in laboratory settings?
- Safety & Stability :
- Store at RT in airtight containers under inert gas (N₂/Ar).
- Use DMF or DMSO for solubility in reactions; avoid prolonged exposure to light/moisture.
- Toxicity data for analogous bromoindoles (e.g., skin/eye irritation) suggest using PPE (gloves, goggles) .
Advanced Research Questions
Q. How do electronic effects of the bromo and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- The bromine atom at position 2 acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. Steric hindrance from the 6-methyl group may reduce reaction rates, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
- Computational studies (DFT) can predict regioselectivity in electrophilic substitutions (e.g., nitration at position 5 due to methyl directing effects) .
Q. What strategies resolve contradictions in biological activity data for brominated indole derivatives?
- Case Study : reports antiviral activity for 5-Bromo-6-methyl-1H-indole, while other studies show variability. To address discrepancies:
- Standardize assays (e.g., consistent cell lines, viral strains, and IC₅₀ protocols).
- Compare substituent effects: The 2-bromo-6-methyl analog may exhibit altered pharmacokinetics due to steric/electronic differences .
- Validate target engagement via SPR or enzymatic assays to confirm direct binding .
Q. How can computational tools aid in designing this compound derivatives with enhanced bioactivity?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinases or viral proteases).
- QSAR Modeling : Correlate substituent properties (Hammett σ values, logP) with activity data to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity early in development .
Methodological Resources
- Crystallography : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization and analysis) .
- Synthesis Protocols : Adapt procedures from and , modifying substituents and catalysts for target-specific optimization.
- Biological Assays : Reference standardized protocols for antiviral (plaque reduction) and anticancer (MTT) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
